molecular formula C12H19NO4 B15187368 Benzeneacetic acid, alpha-hydroxy-, (R)-(-)-, salt with (R)-(-)-2-amino-1-butanol CAS No. 69792-60-5

Benzeneacetic acid, alpha-hydroxy-, (R)-(-)-, salt with (R)-(-)-2-amino-1-butanol

Cat. No.: B15187368
CAS No.: 69792-60-5
M. Wt: 241.28 g/mol
InChI Key: UPWLDSYIAGBPIF-FGVGDJRVSA-N
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Description

Benzeneacetic acid, alpha-hydroxy-, ®-(-)-, salt with ®-(-)-2-amino-1-butanol is a chiral compound that combines the properties of benzeneacetic acid and 2-amino-1-butanol. This compound is known for its applications in various fields, including chemistry, biology, and medicine. The presence of chiral centers in both components of the salt makes it an interesting subject for stereochemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetic acid, alpha-hydroxy-, ®-(-)-, salt with ®-(-)-2-amino-1-butanol typically involves the following steps:

    Preparation of Benzeneacetic acid, alpha-hydroxy-: This can be achieved through the oxidation of benzyl alcohol using oxidizing agents such as potassium permanganate or chromium trioxide.

    Preparation of ®-(-)-2-amino-1-butanol: This can be synthesized through the reduction of ®-(-)-2-amino-1-butanone using reducing agents like sodium borohydride or lithium aluminum hydride.

    Formation of the Salt: The final step involves the neutralization reaction between Benzeneacetic acid, alpha-hydroxy-, and ®-(-)-2-amino-1-butanol to form the desired salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of biocatalysts to achieve high enantioselectivity and yield.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetic acid, alpha-hydroxy-, ®-(-)-, salt with ®-(-)-2-amino-1-butanol can undergo various chemical reactions, including:

    Oxidation: The alpha-hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group in 2-amino-1-butanol can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or other strong reducing agents.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of benzeneacetic acid, alpha-keto-.

    Reduction: Formation of benzeneethanol.

    Substitution: Formation of substituted benzeneacetic acid derivatives.

Scientific Research Applications

Benzeneacetic acid, alpha-hydroxy-, ®-(-)-, salt with ®-(-)-2-amino-1-butanol has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Benzeneacetic acid, alpha-hydroxy-, ®-(-)-, salt with ®-(-)-2-amino-1-butanol involves its interaction with specific molecular targets and pathways. The alpha-hydroxy group can form hydrogen bonds with biological molecules, while the amino group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Mandelic acid: Another alpha-hydroxy acid with similar structural features.

    Phenylacetic acid: Lacks the alpha-hydroxy group but shares the benzeneacetic acid backbone.

    2-Amino-1-propanol: Similar to 2-amino-1-butanol but with a shorter carbon chain.

Uniqueness

Benzeneacetic acid, alpha-hydroxy-, ®-(-)-, salt with ®-(-)-2-amino-1-butanol is unique due to its chiral nature and the combination of functional groups that allow for diverse chemical reactivity and biological activity. The presence of both alpha-hydroxy and amino groups makes it a versatile compound for various applications.

Properties

CAS No.

69792-60-5

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

(2R)-2-aminobutan-1-ol;(2R)-2-hydroxy-2-phenylacetic acid

InChI

InChI=1S/C8H8O3.C4H11NO/c9-7(8(10)11)6-4-2-1-3-5-6;1-2-4(5)3-6/h1-5,7,9H,(H,10,11);4,6H,2-3,5H2,1H3/t7-;4-/m11/s1

InChI Key

UPWLDSYIAGBPIF-FGVGDJRVSA-N

Isomeric SMILES

CC[C@H](CO)N.C1=CC=C(C=C1)[C@H](C(=O)O)O

Canonical SMILES

CCC(CO)N.C1=CC=C(C=C1)C(C(=O)O)O

Origin of Product

United States

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